Product packaging for N,N-diallylbenzamide(Cat. No.:CAS No. 10283-70-2)

N,N-diallylbenzamide

Cat. No.: B089069
CAS No.: 10283-70-2
M. Wt: 201.26 g/mol
InChI Key: WJUWKNWIOVQEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallylbenzamide (CAS 10283-70-2) is a tertiary amide with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . This compound serves as a valuable building block in organic synthesis and method development. Its utility is highlighted in advanced catalytic reactions, such as in the direct, chemoselective reductive alkynylation of tertiary amides. In these bis-metallic Ir- and Cu(I)-catalyzed processes, this compound is efficiently converted to propargylic amines, which are versatile intermediates for the synthesis of alkaloids and nitrogen-containing medicinal agents . This reaction is notable for its excellent functional group tolerance, proceeding chemoselectively at the amide group in the presence of sensitive functional groups like aldehydes, nitro, cyano, and ester groups . The compound has a boiling point of 320.9±31.0 °C at 760 mmHg and a flash point of 141.1±16.0 °C . This product is intended for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B089069 N,N-diallylbenzamide CAS No. 10283-70-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10283-70-2

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C13H15NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2

InChI Key

WJUWKNWIOVQEEI-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=CC=CC=C1

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=CC=C1

Other CAS No.

10283-70-2

Synonyms

N,N-diprop-2-enylbenzamide

Origin of Product

United States

Synthetic Methodologies for N,n Diallylbenzamide

Amidation Reactions for Primary Synthesis

The primary and most widely reported method for synthesizing N,N-diallylbenzamide is through the direct amidation of benzoyl chloride with diallylamine (B93489). This reaction is typically exothermic and is conducted under inert conditions to prevent unwanted side reactions like hydrolysis.

Reaction of Benzoyl Chloride with Diallylamine

The fundamental reaction involves the nucleophilic attack of the nitrogen atom in diallylamine on the carbonyl carbon of benzoyl chloride. This process forms a tetrahedral intermediate which then collapses, eliminating a chloride ion and a proton to yield the final this compound product. A base, such as triethylamine (B128534), is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed.

Strategies for Mitigating Dialkylation and Byproduct Formation

A potential side reaction in this synthesis is the further reaction of the product, which is not a concern in this specific synthesis as the desired product is the this compound. However, in the synthesis of related mono-allyl species like N-allylbenzamide, dialkylation leading to the formation of this compound is a significant issue. Strategies to mitigate this in the synthesis of the mono-substituted product include precise control over the stoichiometry of the reactants.

Stoichiometric and Temperature Control in Amidation Processes

Careful control of stoichiometry is crucial for maximizing the yield and purity of the desired product. beilstein-journals.orgwhiterose.ac.uk In the synthesis of this compound, ensuring a sufficient amount of diallylamine is present is important for driving the reaction to completion. For the synthesis of the related N-allylbenzamide, limiting the amount of allylamine (B125299) to approximately 1.2 equivalents helps to minimize the formation of the unwanted this compound.

Temperature is another critical parameter. The reaction is often initiated at a low temperature, such as 0°C, to control the initial exothermic reaction, and then allowed to warm to room temperature. ceur-ws.org This helps to prevent thermal degradation of the reactants and products and reduces the likelihood of side reactions.

Influence of Solvent Selection on Synthetic Outcomes

The choice of solvent can significantly impact the reaction's efficiency and outcome. ias.ac.innih.govrsc.org Dichloromethane (DCM) is a commonly used solvent for this amidation reaction. However, due to environmental and safety concerns associated with halogenated solvents, alternative solvents like toluene (B28343) have been investigated and found to be viable without compromising the yield. The solvent's polarity can influence the reaction rate and the solubility of reactants and byproducts. ias.ac.innih.gov For instance, in some amidation reactions, polar solvents can enhance the charge separation in the transition state, affecting the reaction barrier. ias.ac.in

Continuous Flow Synthesis Approaches

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of amides, including improved heat and mass transfer, better reaction control, and enhanced safety when dealing with hazardous reagents. almacgroup.comresearchgate.netrsc.org

Optimization of Reaction Parameters in Continuous Flow Systems

For the synthesis of related amides, continuous flow reactors have been shown to significantly reduce reaction times and improve yields. Key parameters that are optimized in a continuous flow system include residence time, temperature, and reagent concentration. csic.es For example, a continuous flow synthesis of N-allylbenzamide achieved a 65-70% yield with a residence time of only 10-15 minutes at a temperature of 25-30°C. This approach can often eliminate the need for traditional purification methods like column chromatography. The efficient mixing and precise temperature control in microreactors can lead to higher purity products and more sustainable manufacturing processes. almacgroup.comcsic.es

Table 1: Comparison of Synthetic Methodologies for Amide Synthesis

Parameter Classical Amidation (Batch) Continuous Flow Synthesis
Typical Reaction Time 16-24 hours 10-15 minutes
Typical Yield 51% (for N-allylbenzamide) 65-70% (for N-allylbenzamide)
Purification Column Chromatography Often not required
Scalability Lab-scale Industrial-scale

| Purity | ≥98% | ≥95% |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Benzoyl Chloride
Diallylamine
N-allylbenzamide
Triethylamine
Dichloromethane (DCM)
Toluene

Scalability and Purity Considerations in Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of scalability, process control, and final product purity. The formation of this compound can occur as a byproduct during the synthesis of N-allylbenzamide when an excess of allylamine is used in the reaction with benzoyl chloride. Controlling this dialkylation is key.

For large-scale operations, traditional batch processing presents challenges in managing the exothermic nature of the amidation reaction and ensuring consistent product quality. Continuous flow synthesis, a method increasingly adopted for industrial chemical production, offers significant advantages. This technique allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and yield. While specific data on the continuous flow synthesis of this compound is not widely published, data from the closely related N-allylbenzamide synthesis suggests a potential for high-yield, high-purity production that bypasses the need for traditional column chromatography.

Purity is a critical parameter, especially when this compound is intended as a precursor for more complex molecules, such as in the synthesis of pharmaceuticals or in radical cyclization reactions where high-purity starting materials are essential. Industrial purification strategies may involve distillation, recrystallization, or advanced filtration techniques like tangential flow filtration and membrane adsorption to remove unreacted starting materials, byproducts, and catalysts. tecnic.eu

The following table provides a comparative analysis of potential production methodologies, drawing parallels from established amide synthesis processes.

ParameterTraditional Batch SynthesisPotential Continuous Flow Synthesis
Scale Laboratory to Pilot-ScaleIndustrial-Scale
Typical Yield Moderate (e.g., 55% reported in one DES method researchgate.net)Potentially High (65-70% achievable for similar amides )
Reaction Time Hours to >16 hours Minutes (e.g., 10-15 minutes residence time )
Heat Management Challenging, potential for hotspotsExcellent, high surface-area-to-volume ratio
Purification Method Column Chromatography, Recrystallization Potential for in-line separation or direct use
Purity Achieved High (≥98%) but requires intensive purification High (≥95%) with reduced purification steps

This table is generated based on data from similar amide syntheses and represents potential parameters for this compound.

Exploration of Emerging Synthetic Pathways

Research into the synthesis and application of this compound has uncovered several novel and emerging pathways that expand its utility in organic chemistry. These methods often employ advanced catalytic systems to achieve new transformations.

One significant development involves the use of this compound in organometallic chemistry. Researchers have demonstrated that it can react with disodium (B8443419) tetracarbonylferrate (Na₂Fe(CO)₄) and chlorotrimethylsilane (B32843) to directly afford a chelated cis-tricarbonyl[(η²-N-allyl-N-allylamino)(phenyl)carbene]iron(0) complex. acs.orgacs.org This transformation highlights its role as a precursor for creating complex iron aminocarbene structures.

Another area of exploration is in catalysis. This compound serves as a substrate in ring-closing metathesis (RCM) reactions. Using a Hoveyda-Grubbs catalyst, it can be smoothly converted into a cyclic olefin, demonstrating its utility in synthesizing heterocyclic compounds. researchgate.net

More recently, a chemoselective method for the reductive alkynylation of tertiary amides, including this compound, has been reported. researchgate.net This process uses a sequential Iridium and Copper(I) bis-metal catalytic system to transform the amide group into a propargylic amine, a versatile functional group in medicinal chemistry. researchgate.net

Furthermore, greener synthetic approaches are being investigated. A method utilizing 2,4,6-trichloro-1,3,5-triazine (TCT) as a coupling agent in a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea (B33335) has been shown to produce this compound from benzoic acid and diallylamine in moderate yields. researchgate.net This pathway offers a more environmentally benign alternative to traditional methods that use hazardous solvents.

PathwayCatalyst / ReagentKey TransformationProduct Type
Iron Carbene Formation Na₂Fe(CO)₄ / Me₃SiClReaction with the amide carbonylChelated Iron Aminocarbene Complex acs.orgacs.org
Ring-Closing Metathesis Hoveyda-Grubbs CatalystIntramolecular olefin metathesisCyclic Olefin researchgate.net
Reductive Alkynylation Iridium / Copper(I) CatalysisReduction of amide followed by alkynylationPropargylic Amine researchgate.net
DES-Mediated Synthesis TCT / Choline Chloride:UreaAmide bond formation from carboxylic acidThis compound researchgate.net

Reactivity and Chemical Transformations of N,n Diallylbenzamide

Olefin Metathesis Reactions

Olefin metathesis is a powerful class of reactions that allows for the rearrangement of carbon-carbon double bonds. N,N-diallylbenzamide is a suitable substrate for a specific type of olefin metathesis known as ring-closing metathesis (RCM).

Ring-Closing Metathesis (RCM) for Cyclization

Ring-closing metathesis (RCM) is a widely utilized intramolecular reaction that transforms a diene into a cyclic alkene and a small volatile olefin, such as ethylene. wikipedia.org In the case of this compound, RCM is employed to synthesize five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular metathesis of the two terminal alkene groups of the diallyl moiety, leading to the formation of a new carbon-carbon double bond within a ring structure. wikipedia.org This process has proven to be an efficient method for constructing N-acylpyrroles and other related nitrogen-containing heterocycles. thieme-connect.comlookchem.com The utility of RCM extends to the synthesis of a wide array of ring sizes, from 5- to 30-membered rings, and is compatible with various functional groups, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.org

Catalytic Systems Employed in this compound Metathesis (e.g., Hoveyda-Grubbs Catalysts)

The success of ring-closing metathesis of this compound is highly dependent on the choice of catalyst. Hoveyda-Grubbs catalysts, a class of ruthenium-based complexes, are particularly effective for this transformation. researchgate.netbeilstein-journals.org The second-generation Hoveyda-Grubbs catalyst, when immobilized on mesoporous materials like SBA-1, has demonstrated high efficiency and recyclability in the RCM of this compound, leading to the formation of the corresponding cyclic olefin with good conversion rates. researchgate.net These catalysts are known for their tolerance to various functional groups and their ability to operate under mild reaction conditions. organic-chemistry.orgufpi.br The general mechanism of RCM catalyzed by ruthenium complexes, such as the Hoveyda-Grubbs catalysts, involves the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to yield the cyclic product and regenerate the catalyst. organic-chemistry.orgufpi.br

Table 1: Ring-Closing Metathesis of this compound
CatalystSupportProductConversion (%)Reference
Hoveyda-Grubbs 2nd GenSBA-1Cyclic OlefinGood researchgate.net

Reactions with Metal Complexes and Organometallic Reagents

Beyond olefin metathesis, this compound exhibits interesting reactivity with various metal complexes, particularly those of iron, leading to the formation of novel organometallic structures.

Formation of Iron Aminocarbene Complexes from this compound

This compound reacts with iron carbonyl complexes to form iron aminocarbene complexes. researchgate.netacs.orgresearchgate.netacs.org Specifically, the reaction of this compound with disodium (B8443419) tetracarbonylferrate (Na₂Fe(CO)₄) results in the formation of these carbene complexes. acs.orgacs.org This transformation is a key step in the synthesis of unique organometallic compounds where the carbene ligand is derived from the benzamide (B126) moiety. The resulting iron aminocarbene complexes can feature the allyl groups from the original molecule, which can then participate in further reactions.

Reactivity with Sodium Tetracarbonylferrate and Trimethylsilyl (B98337) Chloride

A notable reaction of this compound involves its treatment with a combination of sodium tetracarbonylferrate (Na₂Fe(CO)₄) and trimethylsilyl chloride (Me₃SiCl). acs.orgresearchgate.netacs.org This reaction directly yields a chelated cis-tricarbonyl[(η²-N-allyl-N-allylamino)(phenyl)carbene]iron(0) complex. acs.orgresearchgate.netacs.org In this product, one of the allyl groups of the original this compound is coordinated to the iron center, forming a stable chelate ring structure. This direct formation of a chelated carbene complex highlights the unique reactivity imparted by the diallyl functionality. acs.org

Transformations Involving Double Bond Migration within Allylic Subunits

In reactions involving iron complexes, the allylic subunits of this compound can undergo double bond migration. For instance, while the reaction of this compound with Na₂Fe(CO)₄ and Me₃SiCl directly affords a chelated complex without isomerization, a related substrate, N-(3-buten-1-yl)-N-methylbenzamide, undergoes migration of the double bond to the allylic position. acs.orgresearchgate.netacs.org This isomerization is followed by the formation of a mixture of chelated and non-chelated iron carbene complexes. acs.orgacs.org This demonstrates that the iron complex can catalyze the migration of the double bond to a more stable, conjugated position within the ligand framework.

Table 2: Reactions of this compound and Related Compounds with Iron Complexes
ReactantReagentsProduct(s)Key TransformationReference
This compoundNa₂Fe(CO)₄, Me₃SiClChelated cis-tricarbonyl[(η²-N-allyl-N-allylamino)(phenyl)carbene]iron(0)Direct formation of chelated carbene complex acs.orgresearchgate.netacs.org
N-(3-buten-1-yl)-N-methylbenzamideNa₂Fe(CO)₄, Me₃SiClMixture of chelated and non-chelated iron carbene complexesDouble bond migration to allylic position acs.orgacs.org

Reductive Transformations

This compound can be converted to the corresponding propargylic amine through a direct, one-pot reductive alkynylation reaction. This transformation is achieved using a sequential catalytic system and avoids the need for pre-activating the amide to a more reactive species. fujifilm.com The reaction proceeds under mild conditions and demonstrates good functional group tolerance. fujifilm.com

In a typical procedure, this compound is treated with a hydrosilane, such as tetramethyldisiloxane (TMDS), in the presence of an iridium catalyst. This initial step involves the hydrosilylation of the amide carbonyl group. Subsequently, a terminal alkyne and a copper(I) catalyst are introduced, leading to the formation of the propargylic amine. fujifilm.com Research has shown that this compound is a suitable substrate for this reaction, providing the desired product in good yield. For instance, the reaction of this compound with phenylacetylene (B144264) under these conditions has been reported to be successful. fujifilm.comresearchgate.net This methodology is part of a broader strategy for the direct functionalization of amides, which are typically unreactive. fujifilm.comcore.ac.uk

The catalytic reductive alkynylation of this compound is a prime example of the application of bis-metal sequential catalysis. This approach utilizes two distinct metal catalysts, iridium and copper(I), in a single reaction vessel to perform a tandem transformation. fujifilm.com The iridium catalyst, often Vaska's complex ([IrCl(CO)(PPh₃)₂]), facilitates the initial reductive activation of the amide via hydrosilylation. fujifilm.comcore.ac.uk This step converts the stable amide into a more reactive intermediate.

Following the iridium-catalyzed hydrosilylation, a copper(I) salt, such as copper(I) bromide (CuBr), is used to catalyze the subsequent alkynylation step. fujifilm.com The copper catalyst activates the terminal alkyne, enabling its nucleophilic addition to the activated amide intermediate. This bis-metal system allows for the direct conversion of amides to propargylic amines under mild conditions, showcasing the power of sequential catalysis to achieve transformations that would be difficult in a single catalytic cycle with one metal. fujifilm.com The compatibility of the two catalytic cycles is crucial for the success of the one-pot reaction. fujifilm.com

Reactant 1 Reactant 2 Catalyst System Product Yield Reference
This compoundPhenylacetylene[IrCl(CO)(PPh₃)₂], CuBrN,N-Diallyl-1,3-diphenylprop-2-yn-1-amineGood fujifilm.comresearchgate.net

Catalytic Reductive Alkynylation of this compound to Propargylic Amines

Role as a Reaction Inhibitor in Polymerization Processes

This compound can function as a reaction inhibitor, particularly in polymerization processes. Its primary role is to prevent or retard unwanted polymerization, which can be initiated by factors such as heat or light. wikipedia.orglongchangchemical.com This is especially critical during the purification, storage, and transportation of reactive monomers. wikipedia.org

The inhibitory effect of compounds like this compound is often attributed to their ability to act as radical scavengers. wikipedia.orgfujifilm.com In radical polymerization, the reaction proceeds through the propagation of radical species. Inhibitors terminate these radical chains, thus stopping the polymerization process. wikipedia.org The allyl groups in this compound are likely key to its inhibitory function. These groups can react with and stabilize the growing polymer radicals, forming a less reactive species that is unable to propagate the polymer chain further. In some applications, it has been mentioned as a crosslinking inhibitor, suggesting it can interfere with the formation of three-dimensional polymer networks. wikipedia.org

The effectiveness of a polymerization inhibitor is crucial for preventing runaway reactions, which can be exothermic and potentially hazardous. wikipedia.org By controlling the polymerization, inhibitors like this compound enhance the safety and efficiency of processes involving reactive monomers.

Formation of this compound via Carbonylation Reactions

This compound can be synthesized through palladium-catalyzed aminocarbonylation reactions. This method involves the coupling of an aryl halide, a source of carbon monoxide, and an amine in the presence of a palladium catalyst. researchgate.netdiva-portal.org For the synthesis of this compound, an aryl halide such as iodobenzene (B50100) or bromobenzene (B47551) would be reacted with diallylamine (B93489) under a carbon monoxide atmosphere. diva-portal.org

Polymerization Chemistry and Polymeric Materials Derived from N,n Diallylbenzamide

Radical Polymerization Studies

The radical polymerization of N,N-diallylbenzamide, like other 1,6-dienes, is characterized by a specialized mechanism that favors the formation of cyclic structures within the polymer backbone over cross-linking.

Homopolymerization Characteristics of this compound

The homopolymerization of this compound proceeds via a free-radical mechanism, typically initiated by thermal or photochemical decomposition of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. A key feature of the polymerization of diallyl compounds is the tendency to form linear, soluble polymers containing cyclic repeating units rather than insoluble, cross-linked networks. tsijournals.com This is due to the intramolecular cyclization step being kinetically and thermodynamically favored over simple intermolecular propagation of both double bonds.

The polymerization rate is often slower than that of vinyl monomers like styrene (B11656) or acrylates. This reduced reactivity is largely attributable to degradative chain transfer to the monomer, a significant competing reaction in the polymerization of allylic compounds. e3s-conferences.orgresearchgate.net This process can lead to the formation of polymers with relatively low molecular weights.

Cyclopolymerization Mechanisms and Efficiency of Diallyl Monomers

The polymerization of this compound follows a cyclopolymerization mechanism, which involves an alternating sequence of intramolecular and intermolecular chain propagation steps. The process is initiated by the addition of a radical to one of the allyl double bonds of the monomer. Before this radical can propagate to another monomer molecule, it undergoes a rapid intramolecular cyclization by attacking the second allyl group within the same monomer unit. This results in the formation of a cyclic radical, which is typically a five- or six-membered ring. tsijournals.com This cyclized radical then propagates the chain by reacting with a new monomer molecule, thus incorporating the cyclic structure into the polymer backbone.

The generally accepted mechanism for diallyl monomers involves the following steps:

Initiation: A primary radical (R•) adds to one of the double bonds of the this compound monomer.

Intramolecular Cyclization: The resulting uncyclized radical rapidly attacks the pendant double bond of the same monomer unit, forming a more stable five- or six-membered cyclic radical. Theoretical studies on similar monomers, such as N,N-diallylamine, indicate that cyclization is often more facile than intermolecular propagation. nih.gov

Intermolecular Propagation: The cyclic radical adds to a new monomer molecule, continuing the polymer chain growth.

The efficiency of cyclization is a critical factor, representing the percentage of monomer units that form cyclic structures versus those that result in linear units with pendant, unreacted double bonds. While high cyclization efficiency is common for many 1,6-dienes, incomplete cyclization can occur, leaving residual unsaturation in the polymer chain. researchgate.net

ParameterDescriptionImplication for this compound
Mechanism Intramolecular-intermolecular propagationForms a linear polymer with cyclic (pyrrolidine) repeating units in the main chain.
Ring Structure Primarily 5- or 6-membered ringsThe cyclized radical is typically a substituted pyrrolidine (B122466) ring.
Polymer Structure Linear, soluble polymerAvoids cross-linking and gelation common in the polymerization of other divinyl monomers.
Reactivity Generally lower than monovinyl monomersInfluenced by competing side reactions like chain transfer. e3s-conferences.org

Analysis of Competing Reactions During Polymerization

The radical polymerization of diallyl monomers is significantly affected by competing reactions that can influence the polymerization rate and the final polymer's molecular weight and structure.

Ineffective Cyclization: Although cyclization is generally efficient, the uncyclized radical may propagate with another monomer before it has a chance to cyclize. This results in a polymer structure containing pendant, unreacted allyl groups. These residual double bonds can act as potential sites for post-polymerization modification or unwanted cross-linking.

Copolymerization Investigations Involving this compound

Copolymerization extends the range of properties achievable from this compound by incorporating other monomer units into the polymer chain. While specific experimental data on the reactivity ratios for this compound are not widely reported in the surveyed literature, the principles of copolymerization can be used to predict its behavior.

The copolymerization of a diallyl monomer (M₁) like this compound with a monovinyl monomer (M₂) is described by reactivity ratios, r₁ and r₂. These ratios indicate the preference of a growing radical ending in a given monomer unit to add to the same type of monomer versus the other monomer. fiveable.me Given the lower reactivity of allylic double bonds, it is expected that for many common comonomers (e.g., styrene, acrylates), the reactivity ratio for the comonomer (r₂) would be significantly higher than that for this compound (r₁). This would imply that the comonomer is more readily incorporated into the copolymer chain. Studies on similar diallyl monomers, such as N,N-dimethyl-N,N-diallylammonium chloride (DADMAC), have shown them to be less reactive than comonomers like acrylonitrile (B1666552) or N,N-dimethylacrylamide. beilstein-journals.orgresearchgate.net

Design and Synthesis of this compound-Containing Polymer Architectures

The synthesis of complex polymer architectures such as block, graft, or star copolymers typically requires controlled polymerization techniques. While specific examples utilizing this compound are not prominent in the literature, its incorporation into such structures is theoretically achievable through modern synthetic methods.

Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) could potentially be adapted for this compound. wikipedia.orgcmu.edu For instance, a block copolymer could be synthesized by first preparing a macro-chain transfer agent (macro-CTA) via RAFT polymerization of a different monomer, and then using this macro-CTA to initiate the cyclopolymerization of this compound. mdpi.com This "grafting-from" or "macroinitiator" approach would allow for the creation of well-defined block structures containing a poly(this compound) segment.

Another approach involves post-polymerization modification. A polymer with reactive side groups could be synthesized first, followed by grafting this compound units onto the polymer backbone.

Applications in Advanced Polymeric Materials Science

Polymers derived from this compound are not yet widely commercialized, and their applications are still largely exploratory. However, based on the structure of the monomer and the resulting polymer, several potential areas of application in materials science can be envisioned.

The presence of the benzamide (B126) group imparts a degree of rigidity and hydrophobicity, which could make these polymers useful in specialty resins, coatings, or as additives to modify the thermal and mechanical properties of other polymers. The cyclic structures in the polymer backbone contribute to higher thermal stability compared to their linear, non-cyclized analogues.

Furthermore, if the polymerization results in residual pendant double bonds, these sites could be used for subsequent cross-linking to form hydrogels or thermoset materials. mdpi.comresearchgate.net Such networks could find use in separation membranes or as matrices for controlled release, leveraging the specific chemical environment provided by the benzamide and pyrrolidine-like structures.

Contribution to Functional Polymer Development

This compound serves as a notable monomer in the field of functional polymer development, primarily through a process known as cyclopolymerization. Unlike simple vinyl monomers, diallyl compounds like this compound possess two allyl groups, which allows for an intramolecular-intermolecular chain propagation mechanism. During polymerization, the propagating radical center on one allyl group adds intramolecularly to the pendant allyl group of the same monomer unit, forming a cyclic repeating unit within the polymer backbone.

This cyclization is a key feature, as it reduces the propensity for cross-linking that would otherwise occur with difunctional monomers, leading to the formation of soluble and processable linear polymers containing five- or six-membered rings as part of the main chain. Research into the polymerization of N-substituted derivatives of diallylamine (B93489), including this compound, has highlighted its participation in cyclic polymerization and copolymerization. beilstein-journals.org The resulting polymer, poly(this compound), incorporates the benzamide functionality into these cyclic structures.

The presence of the benzamide group imparts specific functionalities to the polymer. The aromatic ring and the amide linkage contribute to the polymer's thermal stability and modify its solubility and mechanical properties. These functional groups also offer sites for potential post-polymerization modification, allowing for the tailoring of the polymer's characteristics for specific applications. The controlled incorporation of such functional monomers is a critical strategy in designing advanced polymeric materials. nih.govtaylorandfrancis.com

Table 1: Polymerization Characteristics of this compound

Polymerization Type Key Feature Resulting Structure Functional Group Contribution
Cyclopolymerization Intramolecular cyclization followed by intermolecular propagation Linear polymer with cyclic repeating units (e.g., pyrrolidine or piperidine (B6355638) rings) Imparts thermal stability, specific solubility, and sites for further modification via the benzamide moiety.

Integration into Novel Material Structures

The unique structure of this compound allows for its integration as a comonomer or an additive to create novel materials with enhanced properties. Its role as a non-conjugated polyene is particularly valuable in modifying the structure and performance of commodity plastics and elastomers.

Table 2: Examples of this compound in Material Structures

Material Type Role of this compound Resulting Benefit Application Area
Ethylene/α-Olefin Copolymer Comonomer (non-conjugated polyene) Rapid crosslinking rate, excellent formability, improved thermal resistance. thieme-connect.com High-performance rubbers, resin modifiers. thieme-connect.comgoogle.com

Role as a Structural Moiety in Specific Organic Compounds (e.g., Thiazolinone Derivatives)

Beyond its use in polymerization, this compound serves as a key structural component in the synthesis of complex organic molecules. Its benzamide core can be functionalized to build larger, specialized compounds with potential applications in medicinal chemistry.

A clear example of this is its incorporation into thiazolinone derivatives. A specific compound, 2-(4-(this compound)phenyl)-3-(2-methoxyphenyl)-4-thiazolinone, has been synthesized and patented. In this molecule, the this compound unit is attached to the phenyl ring at the 2-position of the thiazolinone core. This demonstrates the use of this compound as a significant building block, or moiety, to create a larger, highly substituted heterocyclic structure. Thiazolinone derivatives are a class of compounds actively investigated for their biological activities. The synthesis of such complex molecules involves multi-step reactions where the pre-formed this compound structure is coupled with other reagents to yield the final product.

This role highlights the versatility of this compound not just as a monomer for polymers, but as a foundational fragment in the targeted design of specific, functional organic compounds.

Mechanistic and Theoretical Investigations of N,n Diallylbenzamide Reactions

Elucidation of Reaction Mechanisms

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, mediated by a transition metal catalyst. wikipedia.org The generally accepted mechanism, first proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene and a metallacyclobutane intermediate. wikipedia.orgharvard.edu This process is typically reversible, and the reaction equilibrium is driven by factors such as the release of ring strain or the removal of a gaseous byproduct like ethylene. caltech.edulibretexts.org

In the context of N,N-diallylbenzamide, intramolecular olefin metathesis, specifically ring-closing metathesis (RCM), is a key reaction. The reaction of this compound can lead to the formation of a heterocyclic olefin through an intramolecular metathesis process. researchgate.net Kinetic studies on similar diallyl compounds using ruthenium-based catalysts, such as Grubbs' catalysts, have shed light on the mechanistic details. harvard.edu Two primary pathways are often considered:

Dissociative Mechanism: This pathway suggests that a ligand (e.g., a phosphine) first dissociates from the metal center. The resulting unsaturated complex then coordinates with the olefin, initiating the catalytic cycle. The addition of excess phosphine (B1218219) has been shown to decrease the reaction rate, which supports this dissociative pathway as the dominant mechanism. harvard.edu

Associative Mechanism: In this alternative, the olefin coordinates to the metal center to form a higher-coordinate intermediate before any ligand dissociation occurs. harvard.edu

For the RCM of diallyl compounds, the dissociative mechanism is often favored, where the reaction proceeds through a 14-electron ruthenium intermediate, which is more effective for metathesis. harvard.edu The stability and reactivity of the catalysts, particularly second-generation Grubbs catalysts bearing N-heterocyclic carbene (NHC) ligands, are enhanced due to the strong σ-donating nature of the NHC ligand, which stabilizes the key 14-electron intermediate in the catalytic cycle. harvard.edu

The reactions of organometallic reagents with amides like this compound are fundamental in organic synthesis. saskoer.ca These reactions typically involve the nucleophilic addition of the organometallic compound to the electrophilic carbonyl carbon of the amide. saskoer.camsu.edu The specific mechanism can be complex and is influenced by the nature of the organometallic reagent and the substrate. saskoer.ca

A general mechanism involves the following steps:

Nucleophilic Attack: The organometallic reagent, often simplified as a carbanion, attacks the carbonyl carbon of the amide. saskoer.ca This forms a tetrahedral intermediate.

Chelation: With certain amides, such as N-methoxy-N-methylamides (Weinreb amides), the resulting intermediate can be stabilized by chelation of the metal atom to both oxygen atoms, forming a stable five-membered ring. This stabilization often prevents further addition of the organometallic reagent. saskoer.ca

Addition-Elimination: For other amides, the tetrahedral intermediate can collapse, eliminating the leaving group to form a ketone or an iminium ion. This new species can then be attacked by a second equivalent of the organometallic reagent. saskoer.ca

The reactivity of organometallic reagents varies significantly, with organolithium compounds being generally more reactive than Grignard reagents. msu.edu These reactions are central to many catalytic processes where transient organometallic species are implicated as reactive intermediates. umich.edu Understanding the fundamental steps of these organometallic reactions, such as oxidative addition, reductive elimination, and migratory insertion, is crucial for optimizing known catalytic transformations and developing new ones. numberanalytics.com

The polymerization of diallyl monomers like this compound can proceed via a free-radical chain mechanism. This process is characterized by three main stages: initiation, propagation, and termination. stanford.edu

Initiation: The process begins with the formation of free radicals from an initiator molecule, often through thermal or photochemical decomposition. stanford.edu These primary radicals then add to a monomer molecule to start the polymer chain. In some systems, photoinduced electron transfer (PET) can initiate polymerization, where a dye in an excited state interacts with an electron donor or acceptor to generate initiating radicals. kpi.ua

Propagation: The newly formed monomer radical adds to successive monomer units, rapidly growing the polymer chain. stanford.edu For diallyl compounds, an important feature is the intramolecular cyclization reaction that competes with intermolecular propagation. This results in the formation of cyclic repeating units within the polymer backbone, a process known as cyclopolymerization.

Termination: The growth of the polymer chain is halted by reactions that consume the radical active centers. This can occur through coupling (combination) of two growing chains or by disproportionation, where a hydrogen atom is transferred from one chain to another. stanford.edu Chain transfer reactions, where the radical activity is transferred to another molecule (solvent, monomer, or a chain transfer agent), can also terminate the growth of one chain while initiating another. stanford.edu

The kinetics of free-radical polymerization are often analyzed using the steady-state assumption, which posits that the rate of radical formation is equal to the rate of radical termination. stanford.edu The polymerization of diallyl monomers is a robust method tolerant of various functional groups. wikipedia.org

The direct reductive alkynylation of tertiary amides, including this compound, into propargylic amines is a significant transformation that has been achieved using a dual catalytic system. rsc.orgresearchgate.net A proposed mechanism for this reaction involves a sequential iridium-catalyzed hydrosilylation followed by a copper(I)-catalyzed alkynylation. rsc.orgresearchgate.net

The plausible mechanistic pathway is as follows:

Hydrosilylation: The tertiary amide is first reduced by a hydrosilane (e.g., tetramethyldisiloxane, TMDS) in the presence of an iridium catalyst, such as Vaska's complex ([IrCl(CO)(PPh₃)₂]). This step is thought to generate a highly reactive aminal or enamine intermediate.

Alkynylation: A copper(I) salt (e.g., CuBr) then catalyzes the reaction of this intermediate with a terminal alkyne. rsc.orgresearchgate.net This C-C bond-forming step results in the final propargylic amine product.

This multicatalysis strategy has proven to be versatile and chemoselective, tolerating a range of functional groups. nih.govnih.govresearchgate.net The reaction can be applied to various tertiary amides, both with and without α-hydrogens, demonstrating its broad utility. rsc.orgresearchgate.net For instance, this compound undergoes this reaction smoothly, highlighting the method's applicability to sterically unencumbered amides. rsc.orgresearchgate.net

Yields of Propargylic Amines from Reductive Alkynylation of Various Amides

Amide SubstrateYield of Propargylic Amine (%)Reference
N,N-dimethylbenzamide89 rsc.org
This compoundNot explicitly stated, but described as "unencumbered" and reacting well. rsc.orgresearchgate.net
N,N-diisopropylbenzamide67 rsc.org
Amide with furan-2-yl group80 rsc.org
Amide with benzo[b]thiophen-2-yl group81 rsc.org
Amide with para-nitrophenyl (B135317) group77 rsc.org

Radical Reaction Mechanisms in this compound Polymerization

Computational Chemistry and Electrochemical Analysis

Computational and electrochemical methods provide powerful tools for investigating the electronic properties and reaction mechanisms of molecules like this compound.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for calculating the electronic structure of molecules. mpg.de It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are a unique functional of the electron density. scispace.comabinit.org Instead of dealing with the complex many-electron wavefunction, DFT uses the much simpler electron density as its fundamental variable, making it computationally feasible for large systems. mpg.de

In the context of this compound and its reaction products or metal complexes, DFT can be used to:

Calculate Electronic Structure: Determine orbital energies, electron density distribution, and the nature of chemical bonds. rsc.org This is crucial for understanding reactivity.

Predict Redox Properties: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be correlated with oxidation and reduction potentials, respectively. This allows for the theoretical investigation of electrochemical behavior. rsc.org

Elucidate Reaction Mechanisms: DFT can be used to calculate the geometries and energies of reactants, transition states, and products for each elementary step in a proposed reaction mechanism. This provides a quantitative understanding of reaction pathways and activation barriers. uam.es

Analyze Spectroscopic Data: DFT calculations can help in the interpretation of experimental data, such as UV-vis and EPR spectra, by simulating these properties for proposed structures. rsc.org

For instance, DFT studies on organometallic complexes involved in catalytic cycles can reveal details about their electronic structure and how it influences their reactivity and redox behavior, providing insights that are complementary to experimental techniques like cyclic voltammetry. rsc.org

Conclusion and Future Research Directions in N,n Diallylbenzamide Chemistry

Synthesis of Current Research Landscape and Key Findings

N,N-diallylbenzamide is a tertiary amide distinguished by a benzoyl group and two allyl groups attached to the nitrogen atom. Its molecular structure, with the reactive allyl functionalities, has positioned it as a versatile substrate and building block in various chemical transformations.

The synthesis of this compound is well-established, typically achieved through the acylation of diallylamine (B93489). A common laboratory method involves the reaction of diallylamine with benzoyl chloride, often in the presence of a base like triethylamine (B128534) in a solvent such as methylene (B1212753) chloride. prepchem.com An alternative approach involves the transamidation of 1-benzoylpiperidine-2,6-dione (B15298486) with diallylamine and triethylamine, which has been shown to produce this compound in high yield (90%). A reported synthesis afforded the compound in 94% yield as an oil that crystallizes upon cooling. amazonaws.com

The chemical reactivity of this compound is largely dictated by its allyl groups and the amide functionality. Research has demonstrated its utility in several key areas of organic and organometallic chemistry. A significant application is in the synthesis of iron aminocarbene complexes. The reaction of this compound with disodium (B8443419) tetracarbonylferrate (Na₂Fe(CO)₄) and trimethylsilyl (B98337) chloride directly yields a chelated cis-tricarbonyl[(η²-N-allyl-N-allylamino)(phenyl)carbene]iron(0) complex. acs.orgacs.orgacs.org This reactivity highlights its role as a precursor for creating structurally complex organometallic compounds.

Furthermore, this compound is a competent substrate in olefin metathesis. It can undergo ring-closing metathesis (RCM) reactions, for instance, using a Hoveyda-Grubbs catalyst, to form cyclic olefin products. researchgate.net This showcases its potential in constructing cyclic nitrogen-containing scaffolds. The compound has also been explored in the context of polymer chemistry, where it has been mentioned in studies on cyclic polymerization and as a potential component or reaction inhibitor in the production of copolymers and aromatic polyamide materials. googleapis.comgoogle.com.nagoogleapis.com

Recent studies have also highlighted its role in other modern synthetic methodologies. It has been successfully used as a substrate in chemoselective reductive alkynylation reactions to produce propargylic amines. researchgate.net Additionally, its derivatives have been synthesized as part of research into compounds with potential anti-tumor properties. google.com

Interactive Table: Summary of Research Findings for this compound

Research AreaKey FindingRelevant Compound(s)
Synthesis Synthesized in 90% yield via transamidation of 1-benzoylpiperidine-2,6-dione with diallylamine. Diallylamine, 1-Benzoylpiperidine-2,6-dione
Organometallic Chemistry Acts as a precursor to chelated iron aminocarbene complexes. acs.orgacs.orgDisodium tetracarbonylferrate
Catalysis Undergoes ring-closing metathesis to form cyclic olefins using a Hoveyda-Grubbs catalyst. researchgate.netHoveyda-Grubbs catalyst
Polymer Science Investigated in cyclic polymerization and as a component in polyamide materials. googleapis.comN/A
Organic Synthesis Functions as a substrate in reductive alkynylation to yield propargylic amines. researchgate.netN/A
Medicinal Chemistry Derivatives have been synthesized for evaluation as potential anti-tumor agents. google.com2-(4-(this compound)phenyl)-3-(2-methoxyphenyl)-4-thiazolinone

Identification of Emerging Avenues for Future Research

The existing body of research on this compound lays the groundwork for several promising future research directions. The unique combination of a rigid benzoyl group and two reactive allyl moieties provides a rich platform for novel chemical exploration.

Advanced Catalysis: The demonstrated ability of this compound to form chelated iron carbene complexes suggests a broader potential in ligand design. acs.orgacs.org Future work could focus on synthesizing a range of organometallic complexes with other transition metals (e.g., Ruthenium, Palladium, Copper) using this compound as a bidentate ligand. These new complexes could be screened for catalytic activity in various organic transformations, such as cross-coupling, hydrogenation, and polymerization reactions. The immobilization of such catalysts on solid supports, similar to the encapsulation of the Hoveyda-Grubbs catalyst, could lead to highly recyclable and industrially viable catalytic systems. researchgate.net

Polymer and Materials Science: While its role in polymers has been touched upon, a systematic investigation into the polymerization of this compound and its derivatives is an underexplored field. googleapis.com Research could target the synthesis of novel homopolymers and copolymers. The cross-linking potential of the dual allyl groups could be harnessed to create functional materials such as hydrogels, resins, or advanced coatings with tailored thermal, mechanical, and chemical properties.

Medicinal Chemistry and Drug Discovery: The synthesis of an this compound-containing thiazolinone with potential anti-tumor activity is a compelling starting point for medicinal chemistry campaigns. google.com A clear avenue for future research is the design and synthesis of a library of this compound analogs. By modifying the phenyl ring or the allyl groups, new compounds can be generated and screened for a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The diallyl groups provide handles for further diversification through reactions like thiol-ene coupling or metathesis to attach various pharmacophores.

Novel Synthetic Methodologies: The reactivity of the allyl groups can be further exploited in the development of new synthetic methods. For example, exploring its participation in cascade reactions, multicomponent reactions, or radical-mediated cyclizations could lead to the efficient construction of complex heterocyclic systems that are valuable in medicinal and materials chemistry. whiterose.ac.uk

Potential for Interdisciplinary Collaborations and Innovations

The multifaceted nature of this compound chemistry makes it an ideal nexus for interdisciplinary collaboration, which could spur significant innovation.

Chemistry and Materials Science: A strong potential for collaboration exists between synthetic organic chemists and materials scientists. Chemists can focus on synthesizing a diverse array of monomers based on the this compound scaffold, introducing different functional groups to tune properties. Materials scientists can then polymerize these monomers and characterize the resulting materials to assess their suitability for specific applications, such as high-performance plastics, flame-retardant textiles, or specialized membranes.

Organic Chemistry and Pharmacology: The preliminary findings in medicinal chemistry call for a close partnership between synthetic chemists and pharmacologists. google.com Synthetic chemists can create targeted libraries of this compound derivatives, which can then be evaluated by pharmacologists through in vitro and in vivo assays to identify lead compounds for drug development. This synergistic effort could accelerate the discovery of new therapeutic agents.

Catalysis and Chemical Engineering: The development of new catalysts based on this compound ligands would benefit greatly from collaboration between academic research chemists and chemical engineers. researchgate.net While chemists can focus on the molecular design and synthesis of the catalyst, engineers can tackle the challenges of scaling up catalyst production, optimizing reaction conditions in industrial settings, and developing efficient processes for catalyst recovery and recycling, thereby bridging the gap between laboratory discovery and practical application.

Q & A

Q. What are the standard synthetic protocols for N,N-diallylbenzamide, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution or radical-mediated pathways. A validated protocol involves refluxing N-tosylhydrazone with This compound in 1,4-dioxane (3 mL) for 2 hours, using catalysts like K₂CO₃ (1.5 equiv) or 1,10-phenanthroline (20 mol%) under transition-metal-free conditions . Key factors affecting yield include:

  • Catalyst purity : High-purity K₂CO₃ (99.997%) showed comparable results to lower-purity grades in fragment trapping (Table 1, entries 3–4) .
  • Reagent stoichiometry : A 1:1.2 molar ratio of N-tosylhydrazone to this compound optimizes radical trapping efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

X-ray crystallography is the gold standard for structural elucidation. For example, monoclinic crystal systems (space group P21/c) with lattice parameters (a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å) are resolved using Oxford Xcalibur Ruby Gemini diffractometers . Complementary methods include:

  • HRMS : Detects adducts (e.g., A, B, B′) formed during radical cleavage .
  • NMR spectroscopy : Confirms allyl group geometry and benzamide backbone integrity.

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in radical-mediated cyclopropanation?

this compound traps tosyl radicals generated from N-tosylhydrazone cleavage, initiating cascade reactions. The mechanism involves:

Radical initiation : t-BuOK or K₂CO₃ promotes homolytic cleavage of the N–S bond in N-tosylhydrazone .

Cyclopropanation : Radical intermediates undergo regioselective addition to the diallyl groups, forming strained cyclopropane rings (confirmed via HRMS and crystallography) .
Experimental design tip: Use deuterated solvents to track radical pathways via kinetic isotope effects.

Q. How can researchers resolve contradictions in catalytic efficiency data for this compound-based systems?

Discrepancies in fragment abundance (e.g., entries 1–4 in Table 1 ) arise from:

  • Catalyst source variability : Commercial K₂CO₃ (99.997%) vs. lab-grade may differ in trace metal content.
  • Reagent hydration : Anhydrous 1,10-phenanthroline minimizes side reactions.
    Methodological solution:
  • Standardize reagent purity and pre-dry catalysts.
  • Use control experiments (e.g., replacing N-tosylhydrazone with TsNa) to isolate variables .

Q. What safety protocols are critical when handling this compound in radical reactions?

While specific safety data for this compound are limited, analogous benzamide compounds (e.g., N,N-diethylacetamide) require:

  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks during reflux .
  • Waste disposal : Segregate chemical waste for professional treatment to prevent environmental contamination .

Methodological Best Practices

Q. How should researchers design experiments to study substituent effects on this compound’s reactivity?

  • Systematic variation : Introduce electron-donating/withdrawing groups on the benzamide ring (e.g., fluorine at the para position ).
  • Kinetic studies : Monitor reaction rates via in situ FTIR or GC-MS to correlate substituent effects with activation energy.
  • Computational modeling : Use DFT calculations to predict regioselectivity in cyclopropanation .

Q. What strategies optimize reproducibility in this compound-based radical cascades?

  • Batch consistency : Source reagents from certified suppliers (e.g., ≥99% purity).
  • Reaction monitoring : Track intermediates via LC-HRMS to identify side products early .
  • Data transparency : Report catalyst lot numbers, solvent drying methods, and ambient humidity in publications.

Data Analysis and Interpretation

Q. How can conflicting crystallographic data for this compound derivatives be reconciled?

Contradictions in crystal packing (e.g., monoclinic vs. orthorhombic systems) may stem from:

  • Polymorphism : Recrystallize samples from different solvents (e.g., ethanol vs. hexane).
  • Temperature effects : Perform variable-temperature XRD to assess phase transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.